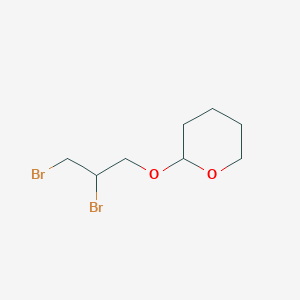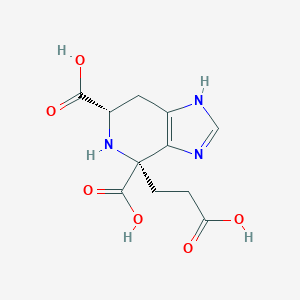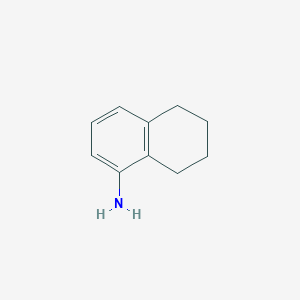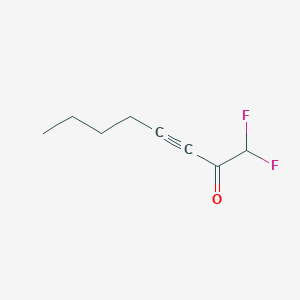
1,1-Difluorooct-3-yn-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Difluorooct-3-yn-2-one is a chemical compound with the molecular formula C8H4F2O. It is also known as 2,2-difluoro-3-octyn-2-one or DFOD. This compound has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Mechanism Of Action
The mechanism of action of 1,1-difluorooct-3-yn-2-one is not fully understood, but studies have suggested that it may act through the inhibition of key enzymes involved in cellular processes such as DNA replication and protein synthesis. DFOD has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer activity.
Biochemical And Physiological Effects
Studies have shown that 1,1-difluorooct-3-yn-2-one has a range of biochemical and physiological effects, including the inhibition of cancer cell growth, anti-inflammatory activity, and neuroprotective effects. DFOD has also been shown to have antioxidant properties, which may contribute to its protective effects against oxidative stress.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1,1-difluorooct-3-yn-2-one is its versatility as a building block for the synthesis of complex molecules. Its ability to undergo a variety of chemical reactions makes it a valuable tool for synthetic chemists. However, DFOD has some limitations in lab experiments, including its potential toxicity and the need for specialized equipment and handling procedures.
Future Directions
There are many potential future directions for research on 1,1-difluorooct-3-yn-2-one. One area of interest is the development of new anticancer agents based on DFOD. Researchers may also investigate the use of DFOD as a building block for the synthesis of new materials with novel properties, such as fluorescent dyes and polymers. In addition, further studies may be conducted to better understand the mechanism of action of DFOD and its potential applications in the treatment of other diseases such as Alzheimer's disease and inflammation.
Conclusion:
1,1-Difluorooct-3-yn-2-one is a unique chemical compound with potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. Its versatility as a building block for the synthesis of complex molecules and its potential as an anticancer agent make it a valuable tool for researchers. Further studies are needed to fully understand the mechanism of action of DFOD and its potential applications in the treatment of other diseases.
Synthesis Methods
The synthesis of 1,1-difluorooct-3-yn-2-one involves the reaction of 1,1,2,2-tetrafluoroethane with propargyl alcohol in the presence of a base catalyst such as potassium carbonate. The reaction proceeds through a series of steps, including deprotonation, nucleophilic addition, and elimination, to yield the desired product. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
1,1-Difluorooct-3-yn-2-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, DFOD has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. DFOD has also been investigated for its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
In materials science, DFOD has been used as a building block for the synthesis of functional materials such as fluorescent dyes and polymers. Its unique chemical structure and reactivity make it a valuable tool for the design and synthesis of new materials with novel properties.
In organic synthesis, DFOD has been used as a versatile building block for the synthesis of complex molecules. Its ability to undergo a variety of chemical reactions, including nucleophilic addition, oxidation, and reduction, make it a valuable tool for synthetic chemists.
properties
CAS RN |
117710-73-3 |
|---|---|
Product Name |
1,1-Difluorooct-3-yn-2-one |
Molecular Formula |
C8H10F2O |
Molecular Weight |
160.16 g/mol |
IUPAC Name |
1,1-difluorooct-3-yn-2-one |
InChI |
InChI=1S/C8H10F2O/c1-2-3-4-5-6-7(11)8(9)10/h8H,2-4H2,1H3 |
InChI Key |
CDGZCBOPYKCCLD-UHFFFAOYSA-N |
SMILES |
CCCCC#CC(=O)C(F)F |
Canonical SMILES |
CCCCC#CC(=O)C(F)F |
synonyms |
3-Octyn-2-one, 1,1-difluoro- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



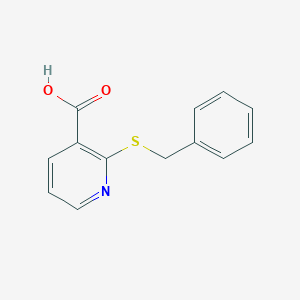
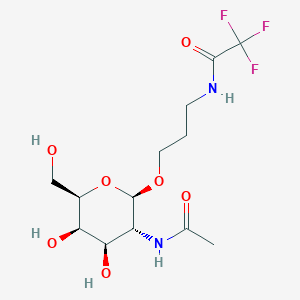
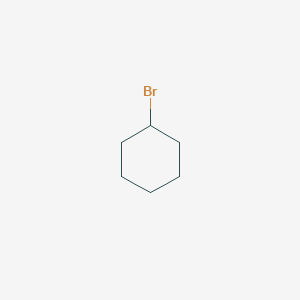
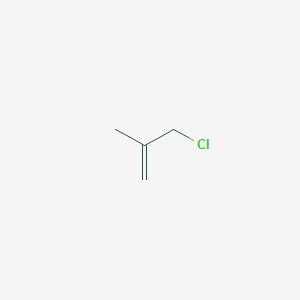
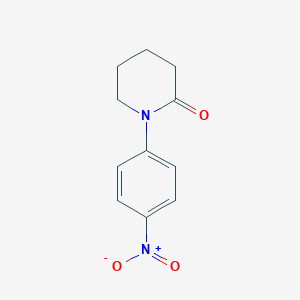
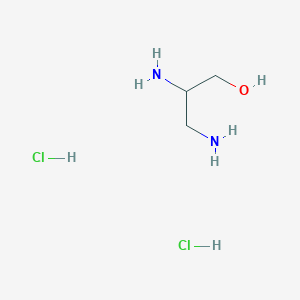
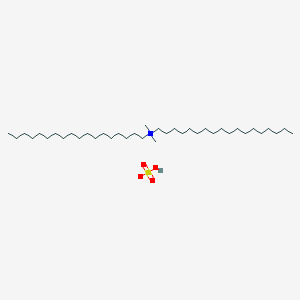
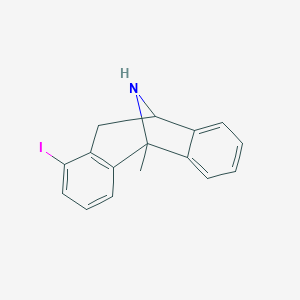
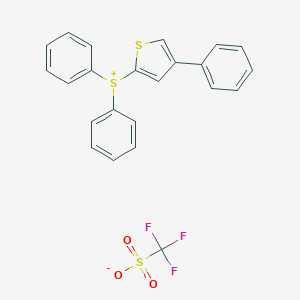
![[1-(Pyrimidin-2-yl)piperidin-4-yl]methanol](/img/structure/B57423.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-phenyl-3-(propanoylamino)propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B57424.png)
